UCT943
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Overview
Description
UCT943 is a next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K), a novel drug target for malaria treatment. This compound has shown significant potential in preclinical studies, demonstrating higher efficacy and improved properties compared to its predecessors .
Preparation Methods
The synthesis of UCT943 involves the optimization of the 2-aminopyrazine series to enhance solubility and antiplasmodial potency across the parasite life cycle. The synthetic route includes the preparation of 2-aminopyrazine derivatives under specific reaction conditions to achieve the desired compound . Industrial production methods focus on scaling up the synthesis process while maintaining the compound’s purity and efficacy.
Chemical Reactions Analysis
UCT943 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
UCT943 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the inhibition of phosphatidylinositol 4-kinase and its effects on cellular processes.
Biology: The compound is utilized to investigate the life cycle of Plasmodium falciparum and the mechanisms of drug resistance in malaria parasites.
Industry: The compound’s high solubility and bioavailability make it suitable for large-scale production and formulation into pharmaceutical products.
Mechanism of Action
UCT943 exerts its effects by inhibiting Plasmodium falciparum phosphatidylinositol 4-kinase, an enzyme crucial for the parasite’s survival and replication. By targeting this enzyme, this compound disrupts the parasite’s cellular processes, leading to its death. The compound’s high passive permeability and aqueous solubility contribute to its sustained exposure and high bioavailability in preclinical species .
Comparison with Similar Compounds
UCT943 is compared with other similar compounds, such as MMV048, which was the first drug candidate inhibiting Plasmodium phosphatidylinositol 4-kinase to enter clinical development. This compound displays higher asexual blood stage, transmission-blocking, and liver stage activities than MMV048 and is more potent against resistant Plasmodium falciparum and Plasmodium vivax clinical isolates . This makes this compound a more effective and promising candidate for malaria treatment.
Similar compounds include:
- MMV048
- Mefloquine
- Quinine
These compounds share similar mechanisms of action but differ in their efficacy, solubility, and bioavailability .
Properties
IUPAC Name |
[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O/c23-22(24,25)17-7-5-15(6-8-17)19-20(26)28-13-18(29-19)14-1-3-16(4-2-14)21(31)30-11-9-27-10-12-30/h1-8,13,27H,9-12H2,(H2,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOFGCMPKAWHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C4=CC=C(C=C4)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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